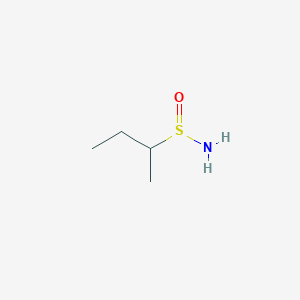

butane-2-sulfinamide

Übersicht

Beschreibung

Butane-2-sulfinamide (B2S) is an organic compound that belongs to the family of sulfinamides. It is an important building block for the synthesis of various organic compounds, and is widely used in the pharmaceutical and chemical industries. B2S has also been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

Butane-2-sulfinamide, particularly in the form of chiral N-tert-butanesulfinyl imines, has significant applications in asymmetric synthesis. These compounds are used as chiral auxiliaries for the stereoselective synthesis of various amines and their derivatives. For instance, they have been employed in the asymmetric synthesis of protected 1,2-amino alcohols, offering a route to synthesize highly enantioenriched amines from aldehydes and ketones (Tang, Volkman, & Ellman, 2001). Additionally, these imines are utilized in the synthesis of various N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are key structural motifs in many natural products and therapeutics (Philip, Radhika, Saranya, & Anilkumar, 2020).

Catalysis and Ligand Development

In catalysis, butane-2-sulfinamide derivatives like chiral sulfinamides are recognized for their role as highly enantioselective organocatalysts. They have been instrumental in the development of several asymmetric reactions, providing a foundation for the synthesis of enantiopure compounds (Dinér, Sadhukhan, & Blomkvist, 2014). Additionally, these compounds have been used in palladium-catalyzed allylic substitutions, where their performance as nitrogen nucleophiles has been explored for cross-coupling reactions (Mistico et al., 2014).

Synthesis of N-Heterocycles

Butane-2-sulfinamide has been employed in the synthesis of various N-heterocycles, including azetidines and benzo-fused sulfinamides. These methods allow for the creation of structurally diverse and pharmacologically relevant compounds, showcasing the versatility of butane-2-sulfinamide in medicinal chemistry (Han et al., 2013).

Diastereoselective Reactions

The compound is also significant in diastereoselective reactions. For example, the diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines demonstrates the compound's role in yielding secondary sulfinamides with high selectivity and yield (Colyer, Andersen, Tedrow, Soukup, & Faul, 2006).

Wirkmechanismus

Target of Action

Butane-2-sulfinamide, also known as tert-butanesulfinamide, is an organosulfur compound and a member of the class of sulfinamides . It is used in asymmetric synthesis as a chiral auxiliary, often as a chiral ammonia equivalent for the synthesis of amines . The primary targets of butane-2-sulfinamide are the enzymes involved in the synthesis of amines and their derivatives .

Mode of Action

Butane-2-sulfinamide interacts with its targets by acting as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives . It condenses directly with a large class of aldehydes and ketones to give the respective enantiopure N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles .

Biochemical Pathways

The biochemical pathways affected by butane-2-sulfinamide are those involved in the synthesis of amines and their derivatives . The compound plays a crucial role in the asymmetric synthesis of diverse N-heterocyclic systems . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Pharmacokinetics

The synthesized amines could have various absorption, distribution, metabolism, and excretion (ADME) properties, which would impact their bioavailability

Result of Action

The molecular and cellular effects of butane-2-sulfinamide’s action are primarily related to its role in the synthesis of amines and their derivatives . By acting as a chiral auxiliary, butane-2-sulfinamide enables the stereoselective synthesis of these compounds, which can have various biological activities depending on their specific structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of butane-2-sulfinamide. It is known that sulfonamides, a related class of compounds, can be affected by environmental factors . For instance, their release into the environment can potentially pose a threat to animals and microbial communities in soil and aquatic environments

Eigenschaften

IUPAC Name |

butane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS/c1-3-4(2)7(5)6/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMWYEITAAOYEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butane-2-sulfinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)

![methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6598675.png)

![[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B6598680.png)

![5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B6598682.png)

![1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B6598708.png)

![tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis](/img/structure/B6598740.png)